

Comprehensive Application Notes and Protocols: Bindarit for Hydrocephalus Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bindarit

CAS No.: 130641-38-2

Cat. No.: S521269

[Get Quote](#)

Executive Summary

Bindarit, an indazolic derivative with **potent anti-inflammatory properties**, represents a promising therapeutic candidate for **adjunctive treatment of hydrocephalus**, particularly in neonatal forms characterized by significant neuroinflammation. This document provides comprehensive application notes and experimental protocols for researchers investigating **bindarit's neuroprotective effects** in hydrocephalus models. **Bindarit** functions primarily through **inhibition of NF- κ B signaling** and subsequent reduction of **pro-inflammatory chemokines**, especially monocyte chemoattractant protein-1 (MCP-1), which plays a critical role in hydrocephalus pathogenesis. Recent studies demonstrate that **bindarit** administration in genetic hydrocephalus models significantly improves **white matter integrity, synaptic maturation, and functional outcomes** despite only modest reduction in ventricular volume. These application notes consolidate the most current research findings, quantitative data summaries, and standardized methodologies to facilitate systematic investigation of **bindarit's** potential as a non-invasive therapeutic strategy for hydrocephalus, addressing a significant unmet need in neurological disorder management.

Introduction and Clinical Context

Hydrocephalus Overview and Unmet Needs

Hydrocephalus is a **complex neurological disorder** characterized by excessive cerebrospinal fluid (CSF) accumulation and dysregulated intracranial pressure equilibrium, affecting individuals across all age groups. With an **incidence exceeding 0.1-0.6%** in children, hydrocephalus is as common as Down Syndrome and represents a significant clinical burden throughout the lifespan. The condition presents with various **etiologic subtypes**, including congenital, acquired, and post-hemorrhagic hydrocephalus (PHH), each with distinct pathophysiological mechanisms but shared clinical manifestations. Current standard-of-care interventions exclusively involve **neurosurgical procedures**, primarily ventriculo-peritoneal shunting or endoscopic third ventriculostomy. These approaches face substantial limitations, with approximately **50% of pediatric shunts failing within two years** of implantation and approximately 32% of adult shunts eventually failing, often requiring repeated surgical interventions with associated morbidity and mortality risks. The long-term outcomes of even well-managed hydrocephalus remain variable and may include **intellectual disability, motor impairment**, chronic pain, and other neurological sequelae that significantly impact quality of life. [1]

The **limitations of current surgical treatments** have highlighted the urgent need to develop non-invasive or minimally invasive therapeutic strategies for hydrocephalus. Patient advocacy groups have consistently emphasized the demand for non-invasive treatment options, ideally one-time interventions that do not require additional procedures for hydrocephalus management. Recent research workshops organized by the Hydrocephalus Association have identified key priorities, including: 1) elucidating mechanisms of CSF pathophysiology to advance hydrocephalus therapies; 2) leveraging multi-omics approaches to identify novel treatment targets; and 3) designing preclinical studies with focused translation to clinical trials. Within this context, **targeting neuroinflammatory pathways** has emerged as a particularly promising approach, especially given the prominent role of inflammation across multiple hydrocephalus etiologies. [1]

Bindarit Rationale for Hydrocephalus Therapy

Bindarit presents a compelling therapeutic candidate for hydrocephalus treatment based on its **well-established anti-inflammatory profile** and demonstrated efficacy in central nervous system injury models. The rationale for investigating **bindarit** in hydrocephalus stems from several key considerations:

- **Neuroinflammation Significance:** Substantial evidence confirms that **neuroinflammatory processes** contribute significantly to hydrocephalus pathogenesis and progression across etiologies. Multiple animal models of hydrocephalus consistently demonstrate activation of microglia and infiltration of peripheral myeloid cells into periventricular regions, with associated upregulation of pro-inflammatory mediators including MCP-1, TNF- α , and IL-6. These inflammatory responses appear particularly pronounced in neonatal hydrocephalus models, where they disrupt critical developmental processes including myelination, cortical neuronal maturation, and synaptic formation. [2] [3]
- **MCP-1 Pathway Involvement: Monocyte chemoattractant protein-1 (MCP-1/CCL2)** represents a particularly promising therapeutic target in hydrocephalus. Research indicates elevated MCP-1 expression in human hydrocephalus cases and experimental models, where it promotes recruitment and activation of microglia and peripheral monocytes, exacerbating tissue injury and impairing recovery. **Bindarit's** specific inhibition of MCP-1 production through interference with NF- κ B signaling thus targets a pathway with established significance in hydrocephalus pathophysiology. [2] [4]
- **Multi-mechanistic Protection:** Beyond its primary anti-chemokine activity, emerging research indicates that **bindarit** may exert **additional beneficial effects** through modulation of fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This multi-mechanistic activity profile positions **bindarit** to address the complex, multifactorial nature of hydrocephalus-associated brain injury more effectively than highly specific single-target agents. [5]

Bindarit Molecular Properties and Mechanisms

Chemical and Pharmacological Profile

Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a **synthetic indazole derivative** with a molecular weight of 338.39 g/mol. The compound exhibits **favorable drug-like properties**, including adequate solubility for formulation and sufficient stability for in vivo administration. From a pharmacological perspective, **bindarit** has demonstrated an **acceptable safety profile** in both preclinical studies and clinical trials for other indications, with primary administration via oral route or subcutaneous injection in experimental settings. Clinical studies have utilized **bindarit** doses up to 1,200 mg

daily for periods up to six months, demonstrating tolerability with compliance rates exceeding 90% in randomized trials. The established safety data from human studies for other indications provide a valuable foundation for repurposing efforts in neurological conditions like hydrocephalus. [4]

Molecular Mechanisms of Action

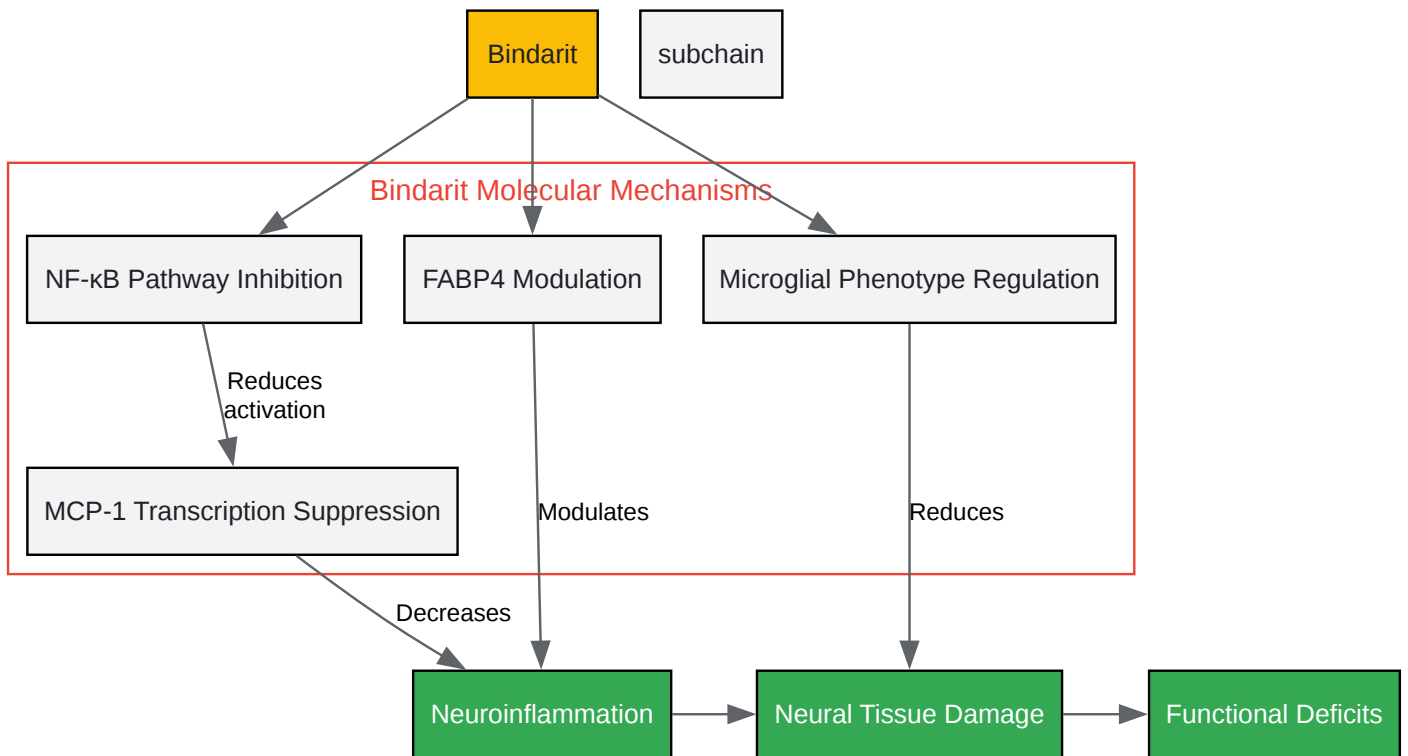
Bindarit exerts its therapeutic effects through multiple interconnected molecular pathways that collectively address key aspects of hydrocephalus pathophysiology:

- **NF-κB Pathway Inhibition:** **Bindarit's** primary recognized mechanism involves **suppression of NF-κB activation**, a master regulator of inflammatory responses. Specifically, **bindarit** inhibits the phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and its subsequent binding to promoter regions of target genes. This action results in **transcriptional inhibition of MCP-1** and related CC chemokines, reducing the chemotactic signals that drive monocyte/microglial activation in hydrocephalus. This mechanism has been consistently demonstrated across multiple disease models and cell types. [2] [5]
- **FABP4 Modulation:** Recent research has revealed that **bindarit directly interacts with fatty acid-binding protein 4 (FABP4)**, a lipid chaperone expressed in macrophages and microglia. **Bindarit** displaces endogenous fatty acids from FABP4 with K_i values of $19 \pm 3 \mu\text{M}$ for oleic acid and $60 \pm 17 \mu\text{M}$ for arachidonic acid. This interaction promotes **nuclear translocation of FABP4**, where it potentially engages with peroxisome proliferator-activated receptor γ (PPAR γ) and other nuclear receptors to influence inflammatory gene expression. The functional significance of this mechanism is supported by experiments showing that FABP4 inhibition blocks **bindarit's** effects on IL-8 expression in monocytic cells. [5]
- **Microglial Phenotype Regulation:** In the context of hydrocephalus, **bindarit** demonstrates a **specific effect on microglial activation**, reducing the transition from homeostatic ramified morphology to activated amoeboid forms. This effect appears particularly important in neonatal hydrocephalus models, where **bindarit** treatment supports homeostatic microglia, prevents excessive cell death, and creates a more favorable microenvironment for neuronal development and myelination. [2]

Table 1: **Bindarit** Molecular Mechanisms and Experimental Evidence

Mechanism	Molecular Targets	Experimental Evidence	Functional Consequences
NF-κB Inhibition	IκBα phosphorylation, p65 nuclear translocation	Reduced MCP-1 promoter activation in macrophagic cells [5]	Decreased pro-inflammatory chemokine production
MCP-1 Suppression	MCP-1/CCL2 transcription and secretion	3-fold reduction in MCP-1 levels in LPS-stimulated monocytic cells [5]	Reduced monocyte/microglial recruitment and activation
FABP4 Modulation	FABP4 binding and nuclear translocation	$K_i = 19 \pm 3 \mu\text{M}$ for oleic acid displacement [5]	Altered lipid mediator signaling, PPARγ modulation
Microglial Regulation	CD68, CD86 expression	Reduced activated myeloid cells in corpus callosum [2]	Preservation of homeostatic microglia, improved neuronal maturation

The following diagram illustrates **bindarit**'s primary molecular mechanisms of action in the context of hydrocephalus pathophysiology:



[Click to download full resolution via product page](#)

Therapeutic Efficacy in Hydrocephalus Models

Neonatal Genetic Hydrocephalus Studies

The most comprehensive evidence for **bindarit**'s efficacy in hydrocephalus comes from studies using the **progressive hydrocephalus (prh) mutant mouse model**, which carries a point mutation in the *Ccdc39* gene resulting in impaired motile cilia function and disrupted CSF flow. In this genetic model that recapitulates key features of human neonatal hydrocephalus, systemic **bindarit** administration (100 mg/kg subcutaneously daily from postnatal day P4-P7) produced significant improvements across multiple neuropathological and functional domains:

- **White Matter Protection: Bindarit** treatment **significantly improved the edematous appearance and myelination** of the corpus callosum, a region particularly vulnerable to hydrocephalus-related damage. Quantitative analysis demonstrated enhanced myelination and reduced white matter injury compared to vehicle-treated mutants, despite only mild reduction in ventricular volume. This dissociation between structural and functional outcomes highlights **bindarit**'s potential to protect vulnerable neural tissues independently of CSF dynamics modulation. [2]
- **Neuronal Development Support:** Cortical development abnormalities in prh mutants, including impaired excitatory synapse maturation and interneuron morphogenesis, were **markedly attenuated by bindarit treatment**. The drug significantly reduced the pathological thinning in cortical Layers II-IV and supported normal synaptic formation, indicating protective effects on critical developmental processes disrupted by hydrocephalus. These improvements in neuronal maturation occurred in parallel with **bindarit**'s effects on microglial activation, supporting the concept that inflammatory mechanisms contribute significantly to neuronal development impairments in hydrocephalus. [2]
- **Microglial Modulation: Bindarit** treatment in prh mutants **significantly reduced activated myeloid cells** in the corpus callosum while supporting the population of ramified-shaped homeostatic microglia. The treatment attenuated excessive microglial cell death and decreased expression of proinflammatory cytokines including MCP-1. This microglial modulation appeared central to

bindarit's mechanism, as the majority of activated myeloid cells in the prh mutant brain were determined to be microglial in origin rather than peripheral monocytes. [2]

- **Functional Improvement:** The therapeutic effects of **bindarit** translated to **significant functional improvement** in the prh mutant mice, with treated animals demonstrating alleviation of a spastic locomotor phenotype in swimming tests. This functional benefit represents a crucial endpoint demonstrating the translational potential of **bindarit** treatment, as current surgical interventions for hydrocephalus often fail to prevent long-term neurologic deficits despite addressing ventricular enlargement. [2]

Table 2: Bindarat Efficacy in Neonatal Hydrocephalus (prh mutant mouse model)

Outcome Measure	Vehicle-Treated Mutants	Bindarit-Treated Mutants	Treatment Effect	Assessment Method
Ventricular Volume	Severe ventriculomegaly	Mild reduction	Moderate improvement	MRI/Histological quantification
Corpus Callosum Myelination	Edematous, hypomyelinated	Significant improvement	+++	Histology, myelin staining
Cortical Thickness (Layers II-IV)	Significant thinning	Reduced thinning	++	Histological measurement
Excitatory Synapse Maturation	Impaired	Significant improvement	+++	Electron microscopy, synaptic markers
Microglial Activation	Extensive activation	Reduced activation	+++	Iba1 immunohistochemistry
Locomotor Function	Spastic phenotype	Significant improvement	+++	Swimming test analysis

Comparative Analysis with Current Interventions

When evaluating **bindarit**'s potential role in hydrocephalus management, it is instructive to compare its effects and mechanisms with current standard interventions and emerging alternatives:

- **Complementarity with Surgical Approaches:** **Bindarit's primary effects on neuroinflammation and neural protection** rather than dramatic ventricular volume reduction position it as a potential adjunctive therapy rather than replacement for surgical CSF diversion in severe cases. The combination of **bindarit** with surgical interventions may address both the mechanical aspects of CSF accumulation and the secondary inflammatory and neural tissue damage that contributes significantly to long-term neurologic deficits. This approach aligns with patient priorities that emphasize the desire for one-time treatments without additional interventions, potentially reducing the need for repeated surgical revisions. [1] [2]
- **Advantages in Specific Populations:** The **neurodevelopmental support** demonstrated by **bindarit** in neonatal models suggests particular promise for pediatric hydrocephalus, where current surgical interventions often fail to prevent cognitive and motor deficits despite controlling ventricular size. Additionally, the anti-inflammatory mechanism may offer specific benefits in post-hemorrhagic and post-infectious hydrocephalus etiologies where inflammation plays a particularly prominent role in pathogenesis. [2] [3]
- **Comparison with Emerging Technologies:** Recently developed minimally invasive approaches such as the **eShunt system** for normal pressure hydrocephalus represent important advances in procedural aspects of hydrocephalus care. While these technologies offer reduced invasiveness and complication profiles, they primarily address CSF diversion rather than the underlying cellular and molecular mechanisms of brain injury. **Bindarit's** mechanism-based approach potentially offers neuroprotective benefits that complement these technological advances. [6] [7]

Experimental Protocols

In Vivo Administration in Neonatal Models

The following protocol details the established methodology for evaluating **bindarit** efficacy in neonatal mouse models of hydrocephalus, based on procedures validated in recent publications:

- **Animal Model Selection:** The **Ccdc39prh/prh (prh) mutant mouse** on a mixed congenic strain background (50% CD-1) represents a well-characterized genetic model of neonatal hydrocephalus. Age-matched homozygous mutants and wild-type littermates of both sexes should be used to account for potential sex-specific effects. Animals are typically housed in specific pathogen-free conditions with all procedures approved by the institutional animal care and use committee. For postnatal studies, the day of birth is designated as postnatal day 0 (P0), with treatments initiated at P4 based on established protocols. [2]
- **Drug Formulation and Storage:** **Bindarit** is obtained commercially (Cayman Chemical Company) and dissolved at **20 mg/mL in ethanol** or 100 mg/mL in dimethylsulfoxide (DMSO) as stock solutions stored at -20°C for up to three months. On the day of administration, the ethanol stock is diluted in 5% Tween 80 and 5% polyethylene glycol 400, while the DMSO stock is diluted in 90% corn oil. Vehicle control solutions are prepared identically without **bindarit**. Preliminary studies have confirmed that both ethanol and DMSO vehicles yield comparable results in key endpoints including Mcp-1 expression relative to housekeeping genes. [2]
- **Dosing and Administration:** **Bindarit** is administered at **100 mg/kg body weight subcutaneously** once daily from P4 through P7. This dosing regimen has demonstrated efficacy in the prh mutant model while maintaining acceptable tolerability. Injection sites are rotated between dorsal subcutaneous locations to minimize local irritation. Body weight and head size measurements should be recorded daily throughout the treatment period using calibrated calipers, with head size quantified as the sum of lengths in three dimensions: top-bottom (chin direction), left-right (ear to ear), and rostral-caudal directions. Animals with severe dermatitis (occurring in <10% of cases) should be excluded from analysis. [2]
- **Tissue Collection Timing:** For assessment of developmental effects, tissue collection is typically performed at **P15, 8 days after surgery** in intervention models or 8 days after treatment initiation in genetic models. This timeframe allows evaluation of both acute inflammatory responses and subsequent developmental processes including myelination and synaptic maturation. For studies focusing exclusively on inflammatory responses, earlier timepoints (P8-P10) may be appropriate. [2]
[3]

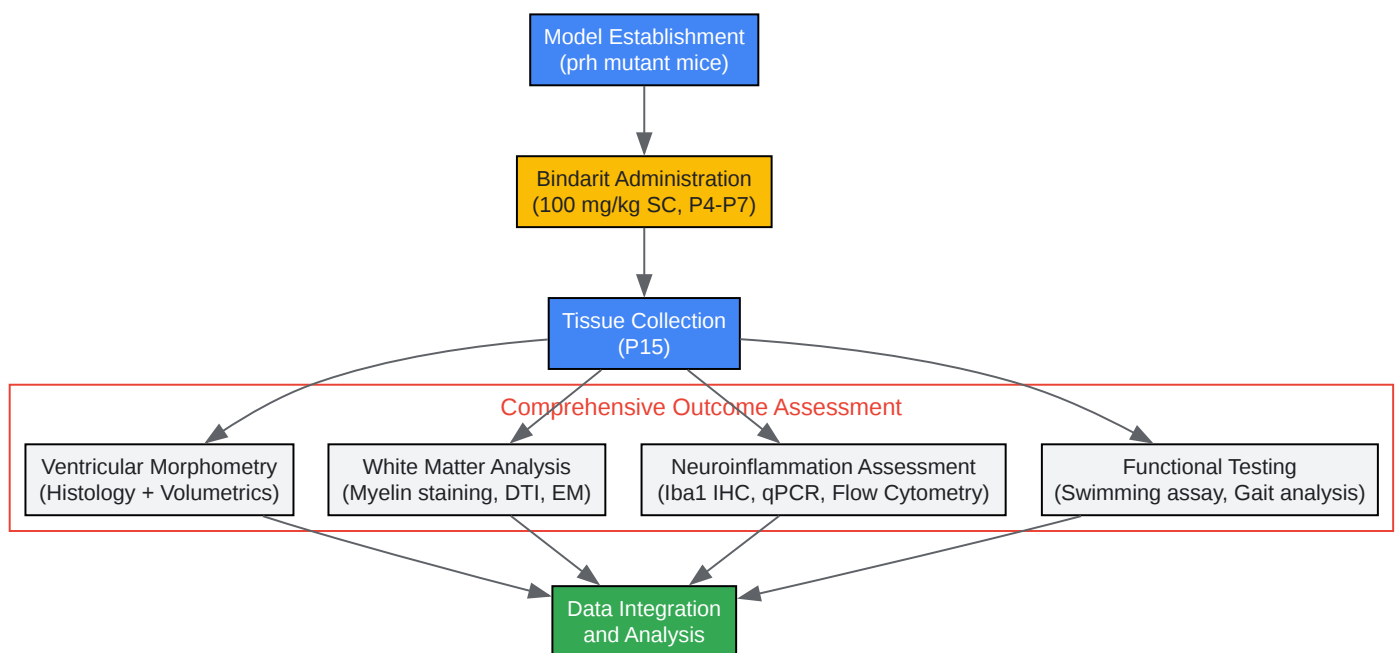
Outcome Assessment Methodologies

Comprehensive evaluation of **bindarit** effects in hydrocephalus models should incorporate multiple complementary assessment modalities:

- **Ventricular Morphometry:** For quantitative assessment of ventriculomegaly, brains are collected at specified endpoints and processed for **histological analysis**. Following overnight fixation in formalin acid alcohol (4% formaldehyde, 5% glacial acetic acid in 70% ethanol), brains are processed through graded ethanol and xylene, embedded in paraffin, and sectioned coronally at 10 μm thickness throughout the approximately 200 μm span of the lateral ventricles. Every 20th section is collected for analysis, resulting in approximately 30 sections per brain. After hematoxylin and eosin staining, sections are imaged at 20X magnification and ventricular areas quantified by manual outlining using image analysis software (e.g., Aperio eSlide Manager). Total ventricular volume is calculated by multiplying each area measurement by the section interval distance (200 μm) and summing across all sections. [3]
- **White Matter Integrity Assessment:** Myelination status is evaluated through **combined histological and biochemical approaches**. Corpus callosum integrity is assessed histologically using luxol fast blue or eriochrome cyanine staining for myelin, complemented by immunofluorescence for myelin basic protein (MBP). Ultrastructural analysis via electron microscopy provides quantitative assessment of axon myelination ratios (g-ratio). Additionally, diffusion tensor imaging (DTI) parameters including fractional anisotropy (FA) and mean diffusivity (MD) offer non-invasive quantification of white matter organization that correlates with histological findings. [1] [2]
- **Microglial and Inflammation Analysis:** Neuroinflammatory responses are characterized through **combined molecular and morphological approaches**. Immunofluorescence for Iba1 (1:1000 dilution) enables quantification of microglial density and morphological activation status, with ramified vs. amoeboid morphologies distinguished according to established criteria. Complementary mRNA analysis of proinflammatory mediators (MCP-1, TNF- α , IL-6, IL-12/p35) via qRT-PCR provides molecular correlation. Flow cytometric analysis of microglial and infiltrating myeloid populations using CD45, CD11b, and additional markers further distinguishes resident vs. peripheral immune contributions. [2] [3]

- **Functional Outcome Measures:** Motor function is quantitatively assessed using **standardized behavioral tests**. For neonatal models, swimming tests provide sensitive assessment of coordinated locomotor function, with spastic phenotypes quantitatively scored based on limb movement patterns and body position. For adult models or later timepoints, gait analysis using automated systems (e.g., DigiGait) and rotarod performance testing offer additional motor function quantification. Cognitive assessment, when applicable, utilizes Morris water maze, novel object recognition, or contextual fear conditioning tests appropriate to the developmental stage and species. [2]

The following workflow diagram illustrates the complete experimental protocol from model establishment to outcome assessment:



[Click to download full resolution via product page](#)

Research Priorities and Clinical Translation

Key Research Gaps and Opportunities

Despite promising preclinical evidence, several critical research gaps must be addressed to advance **bindarit** toward clinical application in hydrocephalus:

- **Etiology-Specific Efficacy:** Current evidence for **bindarit** efficacy derives primarily from **genetic models of neonatal hydrocephalus** with impaired ciliary function. Systematic evaluation across diverse etiologies is essential, particularly in acquired forms such as post-hemorrhagic hydrocephalus (PHH) where inflammatory mechanisms may play distinct roles. The optimized lysophosphatidic acid (LPA)-induced PHH mouse model provides a valuable platform for such studies, having demonstrated microglial involvement in PHH pathogenesis. Research should specifically address whether **bindarit**'s benefits extend to hemorrhage-driven hydrocephalus and whether therapeutic windows differ across etiologies. [3]
- **Combination Therapy Optimization:** The **complementary mechanisms** of surgical CSF diversion and **bindarit**-mediated neuroprotection suggest potential synergy that remains largely unexplored. Systematic studies evaluating **bindarit** administration in conjunction with ventricular shunting or endoscopic third ventriculostomy are needed to establish optimal timing, dosing, and duration of combined treatment. Particularly valuable would be research examining whether **bindarit** administration prior to or during surgical interventions reduces perioperative inflammatory exacerbation and improves long-term outcomes. [1] [2]
- **Developmental Stage Considerations:** The **differential responses** to anti-inflammatory interventions across developmental stages represent a critical consideration for translational efforts. While neonatal models demonstrate clear benefits, the optimal timing and dosing may differ substantially for infant, juvenile, or adult hydrocephalus cases. Research addressing how developmental changes in blood-brain barrier integrity, immune system maturation, and brain plasticity influence **bindarit** efficacy will inform clinical trial design and patient selection criteria. [1]
- **Biomarker Development:** Identification of **reliable biomarkers** for treatment response would significantly enhance clinical translation potential. Promising candidates include CSF and serum MCP-1 levels, neuroimaging biomarkers such as diffusion tensor imaging (DTI) parameters for white matter integrity, and advanced MR techniques quantifying cerebral blood flow characteristics. Correlation of

these biomarkers with functional outcomes in preclinical models would facilitate future clinical trial monitoring strategies. [1]

Clinical Translation Considerations

Translation of **bindarit** from promising preclinical results to clinical application requires careful attention to several key considerations:

- **Patient Population Selection:** Based on current evidence, the most promising initial patient population for **bindarit** evaluation appears to be **neonates with progressive hydrocephalus**, particularly those with inflammatory components such as post-hemorrhagic or post-infectious etiology. This selection aligns with the strongest preclinical evidence and addresses a population with significant unmet needs despite standard surgical care. Subsequent expansion to pediatric and eventually adult populations would follow demonstration of safety and efficacy in initial trials. [1] [2]
- **Clinical Trial Endpoints:** Traditional hydrocephalus trial endpoints focusing primarily on ventricular size may be **insufficient for capturing bindarit's therapeutic benefits**, given the dissociation between ventricular volume reduction and functional improvement observed in preclinical studies. Composite endpoints incorporating imaging metrics (ventricular volume, white matter integrity), biomarker changes (CSF MCP-1 levels), and functional outcomes (developmental milestones, motor function) would provide more comprehensive assessment of treatment effects. The research priorities identified in recent hydrocephalus workshops emphasize the importance of such multidimensional outcome measures. [1]
- **Formulation and Administration Optimization:** While preclinical studies have utilized subcutaneous administration, **clinical translation would benefit from oral formulation development** given **bindarit's** established oral bioavailability in other indications. Dose-ranging studies should establish optimal dosing for pediatric populations, potentially differing from adult doses due to developmental differences in drug metabolism and blood-brain barrier characteristics. The established safety profile of **bindarit** from previous clinical trials in other indications provides valuable foundational data for formulation development. [4]
- **Regulatory Strategy:** As a repurposed compound with established safety data, **bindarit** may qualify for **accelerated regulatory pathways** for the new hydrocephalus indication, particularly given the

orphan disease status of many hydrocephalus forms. Engagement with regulatory agencies early in development will be essential to align on acceptable endpoints and trial designs for this challenging patient population. [1]

Conclusion

Bindarit represents a promising therapeutic candidate that addresses the significant **unmet need for non-invasive treatments** in hydrocephalus. Through its multi-mechanistic actions on neuroinflammatory pathways, particularly MCP-1 suppression and microglial modulation, **bindarit** demonstrates potential to improve functional outcomes and reduce the long-term neurologic sequelae of hydrocephalus. The compiled protocols and data provide researchers with standardized methodologies to further investigate **bindarit's** efficacy across hydrocephalus etiologies and developmental stages, facilitating the systematic evidence generation needed for clinical translation. As the field advances toward developing comprehensive treatment strategies that address both CSF dynamics and neural protection, **bindarit's** unique mechanism positions it as a valuable component of future combination approaches for this complex neurological disorder.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Research priorities for non-invasive therapies to improve ... [pmc.ncbi.nlm.nih.gov]
2. The Anti-Inflammatory Agent Bindarit Attenuates the Impairment of... [pmc.ncbi.nlm.nih.gov]
3. Induced Post-hemorrhagic Hydrocephalus [link.springer.com]
4. A double-blind randomised study to evaluate the efficacy ... [eurointervention.pcronline.com]
5. The anti-inflammatory agent bindarit acts as a modulator of ... [nature.com]
6. Normal Pressure Hydrocephalus (NPH): New Treatment ... [yalemedicine.org]
7. Diagnosis, treatment offer relief, hope for those with normal ... [healio.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Bindarit for Hydrocephalus Treatment]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b521269#bindarit-in-hydrocephalus-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com